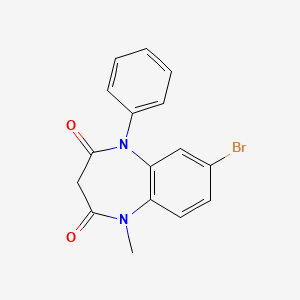![molecular formula C15H14ClN B14697358 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline CAS No. 21888-95-9](/img/structure/B14697358.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to an N-methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and N-methylaniline.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with N-methylaniline in the presence of a base such as sodium hydroxide. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-chlorophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-bromophenyl)ethenyl]-N-methylaniline
- 4-[(E)-2-(2-fluorophenyl)ethenyl]-N-methylaniline
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
CAS No. |
21888-95-9 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14ClN/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,17H,1H3/b9-6+ |
InChI Key |
SDCJQEXRHQUPGI-RMKNXTFCSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


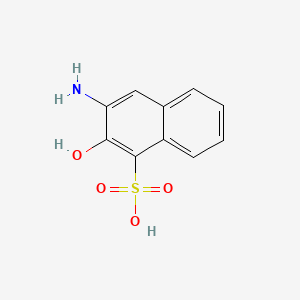

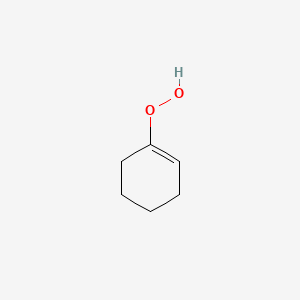

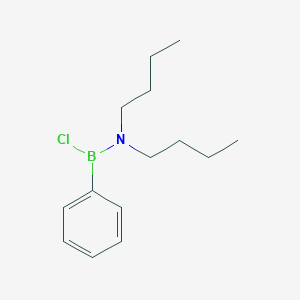
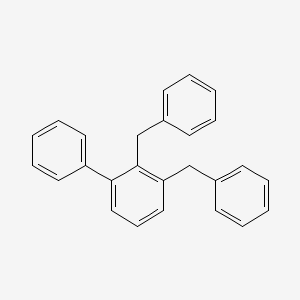
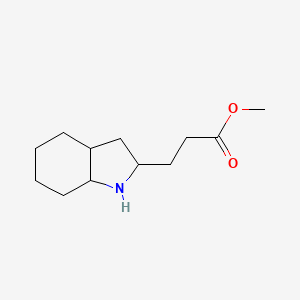



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
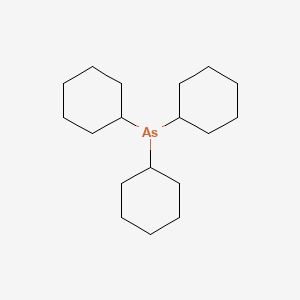
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
